N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Mechanism of Action
Target of Action
The primary target of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide, also known as N-{4-[(CYCLOPROPYLCARBAMOYL)METHYL]PHENYL}-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound acts as a COX inhibitor , suppressing the activity of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway , reducing the production of prostaglandins and other inflammatory mediators . This can lead to downstream effects such as reduced inflammation and pain.
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the COX enzymes and disrupting the production of inflammatory mediators, it can alleviate symptoms of inflammation .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently being studied. This includes investigations into any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes studies on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of ortho-isocyanoaryl thioethers with ethers under visible light-induced, metal-free, and oxidant-free conditions . Another approach includes the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often utilize green chemistry principles and easily available reagents to ensure efficiency and sustainability .
Chemical Reactions Analysis
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzothiazole ring or the cyclopropylamino group .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antitumor, antimicrobial, antiviral, antibacterial, antifungal, antiparasitic, antioxidant, antidiabetic, immunomodulating, and anti-inflammatory agent . In organic synthesis, it serves as a building block for the development of new heterocyclic compounds with enhanced biological activities . Additionally, it is used in materials science for the creation of photoluminescent materials and other advanced materials .
Comparison with Similar Compounds
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives such as 2-mercapto- and 2-aminobenzothiazoles . These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications . For example, 2-mercaptobenzothiazole is known for its use as a vulcanization accelerator in the rubber industry, while 2-aminobenzothiazole is explored for its antitumor and antimicrobial properties .
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(21-14-6-7-14)9-12-1-4-15(5-2-12)22-19(24)13-3-8-16-17(10-13)25-11-20-16/h1-5,8,10-11,14H,6-7,9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRIUTVEEKELOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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